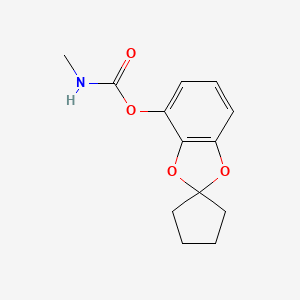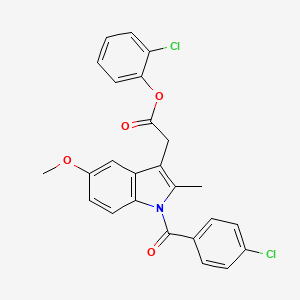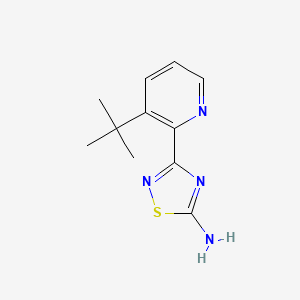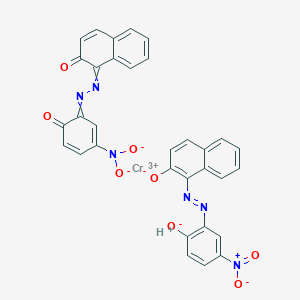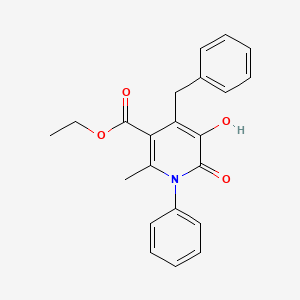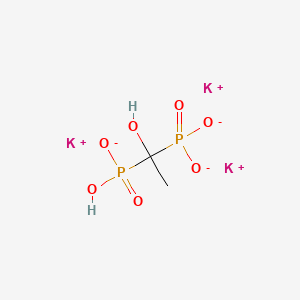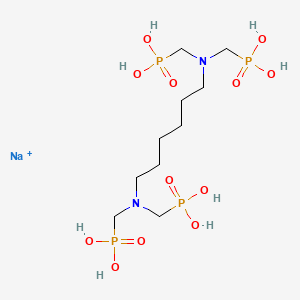
Butyramide, N-(2-(diethylamino)ethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyramide, N-(2-(diethylamino)ethyl)- is an organic compound belonging to the class of fatty amides. It is a derivative of butyramide, which is the amide of butyric acid. This compound is characterized by the presence of a diethylaminoethyl group attached to the nitrogen atom of the butyramide structure. It is a white solid that is freely soluble in water and ethanol but slightly soluble in diethyl ether .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Catalytic Hydration of Butyronitrile: This method involves the catalytic hydration of butyronitrile to produce butyramide.
Reaction of Butyryl Chloride with Ammonium Salts: In this method, butyryl chloride reacts with ammonium salts to form butyramide.
Reduction of Butyraldoxime: Butyramide can also be synthesized by the reduction of butyraldoxime.
Industrial Production Methods
Industrial production methods for Butyramide, N-(2-(diethylamino)ethyl)- often involve large-scale synthesis using the above-mentioned routes. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Amines or other reduced forms.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Butyramide, N-(2-(diethylamino)ethyl)- has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Butyramide, N-(2-(diethylamino)ethyl)- involves its interaction with specific molecular targets and pathways. It can regulate the activity of enzymes and proteins by binding to their active sites or altering their conformation . The compound’s effects on cellular processes are mediated through its influence on signaling pathways and gene expression .
Vergleich Mit ähnlichen Verbindungen
Butyramide, N-(2-(diethylamino)ethyl)- can be compared with other similar compounds such as:
N,N-Diethylbutyramide: Similar in structure but lacks the diethylaminoethyl group.
N,N-Dimethylbutyramide: Contains dimethyl groups instead of diethyl groups.
N-(2-(Dimethylamino)ethyl)butyramide: Similar but with dimethylaminoethyl group instead of diethylaminoethyl group.
These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of Butyramide, N-(2-(diethylamino)ethyl)-.
Eigenschaften
CAS-Nummer |
63224-21-5 |
|---|---|
Molekularformel |
C10H22N2O |
Molekulargewicht |
186.29 g/mol |
IUPAC-Name |
N-[2-(diethylamino)ethyl]butanamide |
InChI |
InChI=1S/C10H22N2O/c1-4-7-10(13)11-8-9-12(5-2)6-3/h4-9H2,1-3H3,(H,11,13) |
InChI-Schlüssel |
VWDUPUFYZJZZLS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)NCCN(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


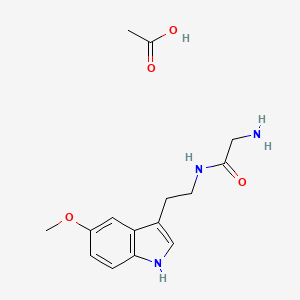
![[2-(methoxycarbonylamino)phenyl] N-methylcarbamate](/img/structure/B13758610.png)

![Bis[(2-chlorophenyl)methyl]-dimethylazanium](/img/structure/B13758613.png)
![[2-(1-Imidazol-1-ylethyl)-4-(2-phenylethyl)phenyl]methanol](/img/structure/B13758617.png)
